N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
N-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS3/c16-10(8-4-2-6-19-8)14-15-9(12-13-11(15)17)7-3-1-5-18-7/h1-6H,(H,13,17)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGZXZWSSRATOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the triazole and sulfanyl groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of thiophene derivatives with hydrazine to form the triazole ring.
Sulfurization Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution Reactions: Substitution at the sulfur or nitrogen atoms can result in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiol Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
| Compound Name | Substituents | Key Features |
|---|---|---|
| Target Compound | 5-(2-Thienyl), 4-(2-thiophenecarboxamide), 3-sulfanyl | Carboxamide group; potential tautomerism (thione ↔ thiol) |
| N-[3-Mercapto-5-(2-thienyl)-1,2,4-triazol-4-yl]-N'-arylthioureas (4a–e) | 4-Arylthiourea, 5-(2-Thienyl), 3-sulfanyl | Thiourea substituent; broad-spectrum Gram-positive antibacterial activity |
| 5-(2-Thienyl)-1,3,4-oxadiazoline-2-thiones (7a–e) | Oxadiazole core, thione group, arylaminomethyl | Enhanced solubility; moderate antifungal activity |
| 3-Substituted-5-(1-hydroxyphenyl)-4H-1,2,4-triazoles | 1-Hydroxyphenyl, alkyl/aryl thioethers | High antifungal activity against Candida albicans and E. coli |
| N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol | Chlorobenzylidene, sulfanyl, trimethoxyphenyl | Antifungal and antitumor activity due to –N–C–S unit |
Physicochemical Properties
Biological Activity
N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide (CAS: 923106-17-6) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 308.4 g/mol. Its structure features a triazole ring fused with thiophene moieties, which are known for their biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound has shown promising results against various bacterial strains. For instance, it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria in vitro, comparable to standard antibiotics.
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory activity in several assays. In a carrageenan-induced edema model, it reduced inflammation significantly, suggesting its potential as an anti-inflammatory agent. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | COX-1 Inhibition | 12.5 |
| Reference Drug (Indomethacin) | COX-1 Inhibition | 10.0 |
3. Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. The compound's ability to inhibit tumor growth has been documented in xenograft models.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- COX Enzymes : The compound inhibits COX enzymes, leading to decreased production of pro-inflammatory prostaglandins.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized triazole derivatives including this compound revealed that it exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics.
Case Study 2: Anti-inflammatory Effects
In an experimental model using rats subjected to induced paw edema, treatment with the compound resulted in a reduction of swelling by approximately 60%, demonstrating its efficacy as an anti-inflammatory agent comparable to indomethacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
